Sodium erythorbate monohydrate

Description

Introduction to Sodium Erythorbate Monohydrate

This compound constitutes a specialized chemical entity derived from erythorbic acid through sodium salt formation and subsequent crystalline hydration. The compound exists as a white crystalline solid that demonstrates remarkable stability in its hydrated form, maintaining consistent molecular architecture across various environmental conditions. Research conducted on this compound has revealed its complex molecular structure, which incorporates both ionic bonding through sodium coordination and hydrogen bonding networks facilitated by the incorporated water molecule.

The chemical significance of this compound extends beyond its basic composition to encompass its role as a stereochemically defined compound that maintains specific three-dimensional arrangements of atoms. Studies have demonstrated that the monohydrate form exhibits enhanced stability compared to the anhydrous variant, with the incorporated water molecule playing a crucial role in maintaining the crystalline lattice structure. The compound represents an important example of how hydration can influence the physical and chemical properties of organic sodium salts, particularly those derived from naturally occurring acids.

Nomenclature and Chemical Identity

The nomenclature system for this compound encompasses multiple classification approaches, reflecting both its chemical structure and historical development within pharmaceutical and chemical literature. The compound's identity has been established through comprehensive chemical characterization, including spectroscopic analysis and crystallographic studies that confirm its molecular composition and structural arrangement.

Systematic International Union of Pure and Applied Chemistry Nomenclature

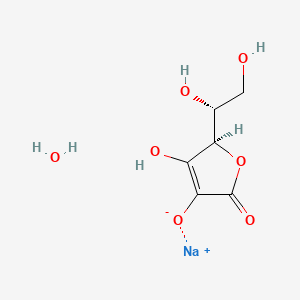

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex organic sodium salts with incorporated water molecules. The preferred International Union of Pure and Applied Chemistry name is designated as sodium;(2R)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate;hydrate, which precisely describes the stereochemical configuration and functional group arrangement within the molecule. This nomenclature system explicitly identifies the stereochemical centers using the R/S configuration system, ensuring unambiguous identification of the compound's three-dimensional structure.

The systematic naming convention also incorporates alternative descriptive approaches, including the designation as sodium 5-(1,2-dihydroxyethyl)-4-hydroxy-2-oxo-2,5-dihydro-3-furanolate hydrate in a 1:1:1 ratio, which emphasizes the stoichiometric relationship between the organic anion, sodium cation, and water molecule. This nomenclature approach provides clarity regarding the molecular composition while maintaining consistency with established chemical naming principles for hydrated salts.

Table 1: Systematic Nomenclature Classifications

| Classification Type | Nomenclature |

|---|---|

| Preferred International Union of Pure and Applied Chemistry Name | sodium;(2R)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate;hydrate |

| Alternative Systematic Name | Sodium 5-(1,2-dihydroxyethyl)-4-hydroxy-2-oxo-2,5-dihydro-3-furanolate hydrate (1:1:1) |

| Chemical Abstract Service Number | 63524-04-9 |

| Molecular Formula | C₆H₉NaO₇ |

Synonyms and Historical Terminology

The historical development of this compound nomenclature reflects the evolution of chemical understanding and classification systems over several decades. Traditional terminology includes designations such as monosodium D-isoascorbate monohydrate and sodium D-isoascorbic acid monohydrate, which emphasize the compound's relationship to isoascorbic acid and its stereochemical configuration. These historical names provide important context for understanding the compound's development within the broader framework of ascorbate chemistry.

Commercial and regulatory nomenclature has established additional terminology that reflects the compound's applications and regulatory status. The designation as this compound represents the most commonly accepted commercial name, while regulatory bodies have assigned specific codes including European community number 228-973-9 and various pharmacopeial designations. The compound is also recognized under the simplified designation of sodium isoascorbate monohydrate in various commercial contexts, reflecting its derivation from isoascorbic acid.

Historical chemical literature has documented the compound under various alternative names that reflect different aspects of its chemical structure and properties. These include D-erythro-hex-2-enonic acid gamma-lactone monosodium salt monohydrate, which describes the compound's structural derivation from hexenonic acid, and sodium D-araboascorbate monohydrate, which emphasizes its stereochemical relationship to araboascorbic acid configurations. The diversity of naming conventions reflects the compound's significance across multiple chemical and commercial applications.

Table 2: Historical and Commercial Synonyms

| Category | Terminology |

|---|---|

| Historical Chemical Names | Monosodium D-isoascorbate monohydrate, D-erythro-hex-2-enonic acid gamma-lactone monosodium salt monohydrate |

| Commercial Designations | This compound, Sodium isoascorbate monohydrate |

| Regulatory Identifiers | European community number 228-973-9, Unique Ingredient Identifier Q981WU671C |

| Alternative Chemical Names | Sodium D-araboascorbate monohydrate, D-isoascorbic acid sodium salt monohydrate |

Structural Characteristics

The structural characteristics of this compound encompass both its molecular geometry and crystalline organization, representing a complex interplay between ionic interactions, hydrogen bonding, and stereospecific arrangements. Comprehensive structural analysis has revealed that the compound adopts a distinctive three-dimensional configuration that maximizes stability through optimal intermolecular interactions. The molecular structure incorporates a furanolate ring system with specific stereochemical orientations that define its chemical behavior and physical properties.

Research investigations utilizing advanced analytical techniques have characterized the compound's structural features at both molecular and crystalline levels. The molecular architecture demonstrates specific bond lengths, angles, and dihedral configurations that contribute to its overall stability and reactivity profile. These structural parameters have been precisely determined through crystallographic analysis, providing detailed insights into the compound's three-dimensional organization and the role of hydration in maintaining structural integrity.

Molecular Geometry and Crystalline Hydration

The molecular geometry of this compound exhibits a complex arrangement characterized by a five-membered furanolate ring system with specific substituent orientations that define its stereochemical identity. Crystallographic studies have determined that the compound adopts an orthorhombic crystal structure in its monohydrate form, with the incorporated water molecule playing a crucial role in stabilizing the overall crystalline architecture. The molecular weight of 216.12 grams per mole reflects the precise stoichiometric composition including the hydration component.

The crystalline hydration pattern demonstrates specific hydrogen bonding networks that contribute significantly to the compound's stability and physical properties. The water molecule participates in multiple hydrogen bonding interactions with both the organic anion and adjacent molecular units within the crystal lattice, creating a three-dimensional network that enhances structural cohesion. The melting point of 165 degrees Celsius with decomposition indicates the thermal stability limitations imposed by the hydrated structure and the organic components.

Solubility characteristics reflect the influence of crystalline hydration on molecular interactions with polar and nonpolar solvents. The compound demonstrates free solubility in water, with almost complete transparency in aqueous solutions, while exhibiting very slight solubility in ethanol. This solubility profile correlates directly with the hydrophilic character imparted by the sodium cation and the hydroxyl-rich organic structure, modified by the crystalline hydration state.

Table 3: Molecular and Crystalline Properties

| Property | Value | Reference Conditions |

|---|---|---|

| Molecular Weight | 216.12 g/mol | Monohydrate basis |

| Crystal Structure | Orthorhombic | Standard conditions |

| Melting Point | 165°C (decomposition) | Atmospheric pressure |

| Water Solubility | Freely soluble | Room temperature |

| Ethanol Solubility | Very slightly soluble | Room temperature |

| pH Range | 5.5-8.0 | 10% aqueous solution |

Stereochemical Relationship to Ascorbic Acid

The stereochemical relationship between this compound and ascorbic acid represents a fundamental aspect of the compound's chemical identity and biological significance. This compound is derived from erythorbic acid, which itself constitutes a C5 epimer of ascorbic acid, meaning the two compounds differ only in the stereochemical configuration at the fifth carbon position. This specific stereochemical variation results in distinct three-dimensional molecular shapes while maintaining similar overall chemical functionality.

Detailed stereochemical analysis reveals that the compound possesses two defined stereocenters with specific R-configurations as indicated in the International Union of Pure and Applied Chemistry nomenclature. The (2R)-2-[(1R)-1,2-dihydroxyethyl] designation precisely defines the spatial arrangement of atoms around these stereogenic centers, distinguishing the compound from its ascorbic acid counterpart and other stereoisomeric variants. This stereochemical specificity directly influences the compound's optical activity, with specific rotation values of [α]D20 +95° to +98° in aqueous solution.

The relationship to ascorbic acid extends beyond simple stereochemical differences to encompass functional similarities and distinctions. Both compounds contain similar hydroxyl and carbonyl functional groups arranged within comparable ring systems, yet the stereochemical variations result in different biological activities and chemical reactivities. Research has demonstrated that while erythorbic acid derivatives maintain some chemical properties similar to ascorbic acid, including reducing capabilities, the stereochemical differences prevent identical biological recognition and processing.

Comparative molecular studies have established that this compound exhibits twice the effectiveness of ascorbic acid in certain chemical reduction processes, particularly in iron enhancement applications, despite the stereochemical differences. This enhanced activity relates to the specific three-dimensional arrangement of functional groups that optimizes certain chemical interactions while modifying others. The stereochemical relationship thus represents both a structural similarity and a functional distinction that defines the compound's unique chemical profile.

Table 4: Stereochemical Comparison with Ascorbic Acid

| Parameter | This compound | Ascorbic Acid |

|---|---|---|

| Stereochemical Classification | C5 epimer | Parent compound |

| Defined Stereocenters | 2/2 (R-configuration) | 2/2 (S-configuration at C5) |

| Specific Rotation | [α]D20 +95° to +98° | [α]D20 +20° to +21° |

| Molecular Formula | C₆H₉NaO₇ | C₆H₈O₆ |

| Functional Group Similarity | High | Reference compound |

| Reducing Activity Ratio | 2:1 enhanced | 1:1 baseline |

Properties

CAS No. |

63524-04-9 |

|---|---|

Molecular Formula |

C6H10NaO7 |

Molecular Weight |

217.13 g/mol |

IUPAC Name |

sodium;(2R)-2-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate;hydrate |

InChI |

InChI=1S/C6H8O6.Na.H2O/c7-1-2(8)5-3(9)4(10)6(11)12-5;;/h2,5,7-10H,1H2;;1H2/t2-,5-;;/m1../s1 |

InChI Key |

WYRHHUCFJGBSPP-DMWQRSMXSA-N |

SMILES |

C(C(C1C(=C(C(=O)O1)[O-])O)O)O.O.[Na+] |

Isomeric SMILES |

C([C@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.O.[Na] |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O.O.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium erythorbate monohydrate is typically synthesized through the fermentation of D-glucose using Pseudomonas fluorescens bacteria. The process involves the intermediate formation of 2-keto-D-gluconic acid, which is then converted to erythorbic acid. The final step involves neutralizing erythorbic acid with sodium hydroxide to produce sodium erythorbate .

Industrial Production Methods: Industrial production of this compound follows a similar fermentation process. The key steps include:

- Fermentation of D-glucose to produce 2-keto-D-gluconic acid.

- Conversion of 2-keto-D-gluconic acid to erythorbic acid.

- Neutralization of erythorbic acid with sodium hydroxide to form sodium erythorbate.

- Crystallization and drying to obtain the monohydrate form .

Chemical Reactions Analysis

Oxidation Reactions in Aqueous Solutions

Sodium erythorbate monohydrate exhibits rapid redox activity in water, primarily functioning as an oxygen scavenger. Key characteristics include:

Reaction with Atmospheric Oxygen

In aqueous environments, it undergoes oxidation by atmospheric O₂, forming dehydroerythorbic acid and hydrogen peroxide (H₂O₂) as intermediates :

This reaction is pH-dependent, with optimal activity observed in neutral to slightly acidic conditions (pH 5.5–8.0) .

Inhibition of Enzymatic Browning

By reducing quinones back to polyphenols, sodium erythorbate prevents the formation of melanin in fruits and vegetables .

Nitrite Reduction in Meat Curing

In meat processing, this compound accelerates the reduction of nitrite (NO₂⁻) to nitric oxide (NO), which binds to myoglobin to form stable nitrosomyoglobin (pink curing color) :

This reaction:

-

Reduces residual nitrite levels by 30–50%, minimizing carcinogenic nitrosamine formation .

-

Operates efficiently at 20–40°C, aligning with standard meat-processing conditions .

Reactivity with Strong Oxidizers

This compound reacts vigorously with strong oxidizing agents (e.g., peroxides, chlorates), producing CO₂ and sodium salts :

Hazard Notes :

Thermal Decomposition

At temperatures above 160°C, the compound decomposes exothermically, releasing carbon oxides and sodium carbonate :

Thermal Stability Data :

| Condition | Outcome |

|---|---|

| < 160°C | Stable (melting point: 154–164°C) |

| > 200°C | Rapid decomposition |

Photochemical Degradation

Exposure to UV light induces free radical formation, leading to chain-breaking antioxidant activity . This property is exploited in photo-stabilization but necessitates opaque storage containers.

Scientific Research Applications

Food Industry Applications

Sodium erythorbate is predominantly used as a food additive due to its antioxidant properties. Its main functions include:

- Preservation : It helps in extending the shelf life of food products by preventing oxidation. This is particularly important in meat and poultry processing where it inhibits the formation of nitrosamines, which are potentially carcinogenic compounds formed when nitrites are present .

- Curing Agent : In processed meats like sausages and bacon, sodium erythorbate accelerates the curing process by converting nitrites to nitric oxide, which helps retain the pink color of cured meats .

- Quality Maintenance : It is also used in canned and frozen foods to maintain quality during storage, inhibiting fat oxidation and thus prolonging freshness .

- Baking Industry : In baking, it acts as a dough strengthener, improving elasticity and stability while enhancing the texture of baked goods .

Scientific Research Applications

This compound has been explored in various scientific research contexts:

- Antioxidant Studies : It is utilized in studies investigating oxidative stress and the mechanisms of antioxidants. Research indicates that it can reduce oxidative damage in biological systems, making it a candidate for further studies in health-related applications .

- Chemical Synthesis : As a reducing agent, sodium erythorbate is employed in various chemical reactions. Its ability to donate electrons makes it useful for synthesizing other compounds .

- Food Packaging : Recent studies have evaluated its effectiveness as an oxygen scavenger in food packaging materials. This application aims to enhance the shelf life of packaged foods by reducing oxidative degradation .

Case Studies

-

Effects on Lipid Oxidation :

A study investigated the impact of sodium erythorbate on lipid oxidation during sous-vide cooking of Russian sturgeon. The findings indicated that sodium erythorbate effectively reduced lipid oxidation levels compared to control samples without the additive, demonstrating its potential in preserving quality during cooking processes . -

Oxygen Absorption Kinetics :

Research on the kinetics of oxygen absorption revealed that blends containing sodium erythorbate showed significant potential as active agents in food packaging. The study highlighted how these blends could improve the shelf life of sensitive food products by actively scavenging oxygen from the packaging environment .

Benefits and Safety

The use of sodium erythorbate offers several benefits:

- Food Quality Improvement : By preventing oxidation, it helps maintain the flavor, color, and nutritional value of food products.

- Reduction of Food Waste : Its ability to extend shelf life contributes to minimizing food waste, which is crucial for sustainability efforts.

- Safety Profile : Sodium erythorbate has been assessed for safety and found to be non-toxic at recommended usage levels. It does not exhibit significant adverse effects when consumed within established limits .

Mechanism of Action

The primary mechanism of action of sodium erythorbate monohydrate is its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and tissues. In the food industry, it accelerates the reduction of nitrites to nitric oxide, which then reacts with myoglobin to form nitrosomyoglobin, stabilizing the pink color of cured meats .

Comparison with Similar Compounds

Sodium Erythorbate Monohydrate vs. Sodium Ascorbate (Vitamin C Sodium)

| Property | This compound | Sodium Ascorbate (AA-Na) |

|---|---|---|

| Chemical Formula | C₆H₇NaO₆·H₂O | C₆H₇NaO₆ |

| Molecular Weight | 216.13 g/mol | 198.11 g/mol |

| Antioxidant Mechanism | Reduces metal ions and free radicals | Direct free radical scavenging |

| Stability | More heat-stable | Less stable under high temperatures |

| Applications | Meat curing, processed foods | Dietary supplements, pharmaceuticals |

Key Findings :

Comparison with Natural Antioxidants (Citric Acid, Plant Extracts)

| Compound | Required Concentration for Equivalent Efficacy to 500 ppm Sodium Erythorbate |

|---|---|

| Citric Acid | ~1,200 ppm (2.4× higher) |

| Rosemary Extract | ~800 ppm (1.6× higher) |

| Sage Extract | ~750 ppm (1.5× higher) |

Key Findings :

Key Findings :

- Sodium erythorbate reduces nitrosamine formation (a carcinogenic byproduct) in nitrite-cured meats .

- Combined use allows nitrite reduction by 20–30% without compromising food safety or quality .

Q & A

Basic Research Questions

Q. What methodologies are recommended for confirming the molecular structure and purity of sodium erythorbate monohydrate in synthetic batches?

- Methodological Answer : Utilize X-ray diffraction (XRD) to confirm crystalline structure , nuclear magnetic resonance (NMR) for molecular configuration analysis , and high-performance liquid chromatography (HPLC) for purity assessment (>97% purity validation) . Differential scanning calorimetry (DSC) can determine melting points (168–170°C) . Cross-reference with CAS 6381-77-7 and molecular formula C₆H₇O₆Na·H₂O for standardization .

Q. How can researchers accurately determine the solubility profile of this compound in aqueous and organic solvents?

- Methodological Answer : Conduct gravimetric analysis by dissolving known quantities in water (16 g/100 mL at 25°C) and ethanol (minimal solubility) under controlled pH (5.5–8.0) . Use UV-Vis spectrophotometry to monitor concentration gradients at varying temperatures . For supercritical CO₂ solubility, employ high-pressure phase equilibria experiments and correlate data with Peng-Robinson equations .

Q. What experimental models are used to evaluate this compound’s efficacy as an antioxidant in meat products?

- Methodological Answer : Design sensory panel trials with frankfurters cured at reduced sodium nitrite levels (e.g., 52 ppm) and variable erythorbate concentrations . Measure color retention via spectrophotometric Lab* values, lipid oxidation via thiobarbituric acid reactive substances (TBARS), and microbial growth inhibition . Compare against natural extracts (e.g., rosemary, acerola) using DPPH• and FRAP assays to establish equivalence ratios (e.g., 500 ppm erythorbate ≈ 1200 ppm plant extract) .

Advanced Research Questions

Q. How can Box-Behnken experimental design optimize this compound’s role in microencapsulation processes?

- Methodological Answer : Apply a three-factor Box-Behnken design (e.g., alginate-cell suspension ratio, erythorbate concentration, inulin concentration) to maximize bacterial viability in bifidobacterium encapsulation . Use response surface methodology (RSM) and SAS software for regression analysis, generating 3D surface plots to identify optimal conditions (e.g., 0.5% erythorbate enhances oxidative stability without impairing encapsulation efficiency) .

Q. What strategies resolve contradictions in this compound’s toxicity profile across species?

- Methodological Answer : Conduct comparative toxicokinetic studies in rodents (e.g., NOAEL = 1000 mg/kg/day in rats ) and aquatic models (acute EC₅₀ > 1 mg/L ). Use Klimisch scoring to evaluate study quality , and address gaps (e.g., lack of chronic aquatic toxicity data) via OECD 210 fish embryo tests . For genotoxicity, combine Ames test (negative results ) with micronucleus assays to reconcile DNA-damaging potential in Bacillus subtilis rec assays .

Q. How do researchers assess the environmental persistence and bioaccumulation potential of this compound?

- Methodological Answer : Perform OECD 301 biodegradation tests to confirm rapid mineralization (>70% in 28 days) . Calculate bioaccumulation factors (BCF) using the Arnot-Gobas QSAR model (log BCF = 0.8933, non-bioaccumulative ). Validate with in silico BIOWIN v4.10 simulations (ultimate biodegradability probability ≈ 1) .

Q. What advanced analytical techniques quantify this compound’s antioxidant capacity in multicomponent food matrices?

- Methodological Answer : Deploy cluster analysis after triplicate antioxidant assays (DPPH•, FRAP, Folin-Ciocalteau) to group plant extracts with erythorbate-equivalent activity . Use liquid chromatography-mass spectrometry (LC-MS) to differentiate erythorbate from isoascorbic acid derivatives in complex matrices . For real-time monitoring, integrate electrochemical sensors with cyclic voltammetry .

Q. How can researchers standardize protocols for replacing synthetic antioxidants with this compound in clean-label meat products?

- Methodological Answer : Establish equivalence thresholds using dose-response curves: e.g., 500 ppm erythorbate ≈ 800 ppm acerola extract in lamb burgers . Conduct accelerated shelf-life testing under varying O₂ levels (0–20%) and correlate with TBARS values. Validate sensory acceptance via 9-point hedonic scales in blinded consumer panels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.